Neuropeptide Y Y1 receptor antagonist 1

Description

Overview of the Neuropeptide Y System

The Neuropeptide Y (NPY) system is a crucial and multifaceted signaling network within the mammalian body. nih.gov It comprises NPY, a 36-amino acid peptide neurotransmitter discovered in 1982, and its related peptides, Peptide YY (PYY) and Pancreatic Polypeptide (PP). nih.govnih.gov This system is renowned for its wide distribution and high concentration within the central and peripheral nervous systems, playing a significant role in a vast array of physiological processes. nih.govnih.govnih.gov

Neuropeptide Y is one of the most abundant peptides in the mammalian brain and functions as a chemical messenger. nih.govwikipedia.org These small chains of amino acids are released by neurons and typically bind to G protein-coupled receptors (GPCRs) to modulate neural activity. wikipedia.org NPY is often co-released with other neurotransmitters, such as noradrenaline and gamma-aminobutyric acid (GABA), which allows for a multitude of effects. nih.govwikipedia.org Depending on the context, NPY can act as a neurotransmitter, directly influencing postsynaptic neurons, or as a neuromodulator, altering the release or action of other neurotransmitters. nih.gov

The NPY family of peptides includes:

Neuropeptide Y (NPY): Primarily synthesized in neurons of the central and sympathetic nervous systems. guidetopharmacology.org

Peptide YY (PYY): Mainly expressed in endocrine cells of the gastrointestinal tract. nih.govguidetopharmacology.org

Pancreatic Polypeptide (PP): Predominantly found in the pancreas. nih.govguidetopharmacology.org

These peptides share significant structural homology, particularly a characteristic hairpin-like structure known as the PP-fold, and all consist of 36 amino acids with an amidated C-terminus. guidetopharmacology.org

The biological effects of NPY and its related peptides are mediated by a family of G-protein coupled receptors (GPCRs). wikipedia.orgnih.gov In humans, four distinct NPY receptor subtypes have been identified and cloned: Y₁, Y₂, Y₄, and Y₅. wikipedia.org A fifth type, Y6, is a functional gene in mice but is a non-functional pseudogene in primates. guidetopharmacology.org These receptors are coupled to Gᵢ/G₀ proteins, and their activation typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). wikipedia.orgnih.gov

NPY receptors are widely distributed throughout the body. nih.gov In the central nervous system, they are found in high concentrations in regions like the hypothalamus, hippocampus, amygdala, and cerebral cortex. nih.govwikipedia.org Peripherally, they are located in the sympathetic nervous system, cardiovascular system, gastrointestinal tract, and adipose tissue. nih.govnih.gov

The Neuropeptide Y Y1 receptor (Y1R) is a primary mediator of NPY's actions and is the most extensively studied of the NPY receptors. It is a postsynaptic receptor that is potently activated by both NPY and PYY. guidetopharmacology.orgyoutube.com High densities of Y1 receptors are found in various brain regions, including the dentate gyrus, hypothalamus, and cerebral cortex, as well as in peripheral tissues like the spleen, adipose tissue, and blood vessels. wikipedia.orgwikipedia.org

The Y1 receptor is a class A G-protein coupled receptor, a large family of transmembrane receptors characterized by seven alpha-helical domains that span the cell membrane. wikipedia.orgwikipedia.org The human Y1R is encoded by the NPY1R gene, located on chromosome 4q31.3-q32. wikipedia.orgwikipedia.org Cryo-electron microscopy has revealed the structural basis of NPY binding to the Y1R, showing that both the N-terminal and C-terminal regions of NPY interact with the receptor. researchgate.net Specifically, the C-terminal tail of NPY binds deep within the transmembrane core of the Y1R, while the helical region and N-terminal residues interact with the extracellular loops of the receptor, contributing to high-affinity binding. researchgate.net A unique sub-pocket within the Y1R has been identified that contributes to ligand selectivity. nih.gov There are no identified subtypes of the Y1 receptor; however, structural and functional differences exist across species. nih.gov

Table 1: Key Structural Features of the Human Neuropeptide Y Y1 Receptor

| Feature | Description |

| Receptor Class | Class A G-protein coupled receptor (GPCR) wikipedia.orgwikipedia.org |

| Gene | NPY1R wikipedia.org |

| Chromosomal Location | 4q31.3-q32 wikipedia.orgwikipedia.org |

| Structure | Seven transmembrane alpha-helical domains wikipedia.org |

| Ligand Binding | Interacts with both N- and C-termini of NPY; contains a specific sub-pocket for ligand selectivity researchgate.netnih.gov |

| Signaling Pathway | Couples to Gᵢ/G₀ proteins, leading to inhibition of adenylyl cyclase and decreased cAMP wikipedia.orgnih.gov |

Research has implicated the Y1 receptor in a wide range of physiological and pathophysiological processes. Its activation has been linked to various functions in both the central nervous system and peripheral tissues.

Table 2: Research-Identified Roles of the Neuropeptide Y Y1 Receptor System

| System/Process | Role of Y1R Activation | Research Context |

| Metabolism & Appetite | Stimulates food intake (orexigenic effect) nih.gov | Central administration of NPY increases feeding behavior, an effect mediated by Y1R in the hypothalamus. nih.gov |

| Cardiovascular System | Vasoconstriction, regulation of blood pressure, cardiac remodeling nih.gov | Y1R activation causes potent vasoconstriction and may play a role in coronary vasospasm. nih.govnih.gov It also stimulates the migration of vascular smooth muscle cells. nih.gov |

| Anxiety and Stress | Anxiolytic (anxiety-reducing) effects wikipedia.org | Higher levels of Y1 receptors in the amygdala are associated with reduced anxiety. wikipedia.org |

| Bone Metabolism | Inhibition of bone formation aging-us.com | NPY, through Y1R, can suppress the differentiation of bone marrow stromal cells into osteoblasts. aging-us.com |

| Pain Perception | Modulation of pain signals wikipedia.org | Y1 receptors are involved in the sensory perception of pain. wikipedia.org |

| Cell Growth | Stimulation of cell proliferation (mitogenesis) nih.gov | Y1R activation can promote the growth of certain cells, including vascular smooth muscle cells. nih.gov |

| Immune Function | Regulation of immune cell differentiation ovid.com | NPY can directly stimulate and regulate the differentiation of immune cells. ovid.com |

Characterization and Distribution of Neuropeptide Y Receptors

Focus on the Neuropeptide Y Y1 Receptor (Y1R)

Rationale for Research on Neuropeptide Y Y1 Receptor Antagonism

The diverse and significant roles of the Y1 receptor in various pathophysiological states have made it an attractive target for therapeutic intervention. The development of selective Y1 receptor antagonists is driven by the potential to counteract the detrimental effects of excessive NPY-Y1R signaling in several diseases.

Research into Y1 receptor antagonists is primarily focused on their potential to:

Treat Obesity: By blocking the orexigenic effects of NPY in the hypothalamus, Y1R antagonists could reduce food intake and promote weight loss.

Manage Cardiovascular Diseases: Antagonism of Y1R could mitigate the potent vasoconstrictor effects of NPY, offering a therapeutic strategy for conditions like hypertension and coronary artery disease. nih.govoup.com

Address Mood Disorders: Given the role of the NPY system in stress and anxiety, Y1R antagonists are being investigated for their potential anxiolytic and antidepressant effects. nih.govyoutube.com

Prevent and Treat Osteoporosis: By blocking the inhibitory effect of NPY on bone formation, Y1R antagonists could promote bone health and potentially reverse bone loss in conditions like postmenopausal osteoporosis and systemic lupus erythematosus. aging-us.comovid.com

Improve Diabetes Treatment: Inhibition of the Y1 receptor has been shown to protect pancreatic β-cells and improve glycemic control in preclinical models of type 2 diabetes. nih.gov

Support Bone Health in Other Conditions: Research suggests Y1R antagonism could be beneficial in glucocorticoid-related osteonecrosis of the femoral head by promoting the viability of bone marrow stromal cells. nih.gov

The development of small molecule compounds that can selectively block the Y1 receptor continues to be an active area of research, fueled by the promise of novel treatments for a range of human diseases. nih.gov

Conceptual Basis of Y1 Receptor Modulation for Investigative Purposes

Neuropeptide Y (NPY) is a 36-amino acid polypeptide that is one of the most abundant neuropeptides in the mammalian brain. nih.gov It is involved in a wide array of physiological processes by interacting with a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. opnme.com The Neuropeptide Y Y1 receptor (NPY1R) is of particular interest to researchers due to its significant role in mediating many of NPY's effects. capes.gov.br

The conceptual basis for modulating the Y1 receptor for investigative purposes lies in its extensive involvement in critical physiological and pathological functions. NPY-Y1R signaling is a key player in the regulation of feeding behavior and energy balance, stress and anxiety responses, cardiovascular function, and bone homeostasis. nih.govnih.govyoutube.com For instance, activation of the Y1 receptor is associated with increased food intake (orexigenic effects), vasoconstriction, and has been implicated in anxiety. wikipedia.orgresearchgate.net

By developing selective antagonists for the Y1 receptor, researchers can block the actions of endogenous NPY at this specific receptor subtype. This pharmacological blockade is an essential tool to dissect the precise physiological roles of the Y1 receptor. Using antagonists, scientists can investigate the consequences of inhibiting NPY-Y1R signaling, thereby elucidating its function in both normal physiological states and in disease models. nih.govnih.gov For example, administering a Y1 receptor antagonist has been shown to reduce food intake and body weight in animal models, supporting the role of the Y1 receptor in obesity. nih.gov Furthermore, Y1 receptor antagonists have been used to study its role in blood pressure regulation, demonstrating that while they may not affect basal blood pressure, they can attenuate stress-induced hypertension. nih.gov This targeted modulation allows for a deeper understanding of complex biological systems and provides a basis for identifying potential therapeutic targets for a variety of conditions.

Historical Development and Academic Context of Y1 Receptor Antagonist Discovery

The journey to discover and develop Neuropeptide Y Y1 receptor antagonists has been a significant focus of academic and pharmaceutical research since the receptor was first cloned in 1992. nih.gov Early research relied on peptide-based antagonists, which, while useful, often suffered from limitations such as poor bioavailability and lack of specificity. A major breakthrough came with the development of the first potent and selective non-peptide Y1 receptor antagonist, BIBP 3226, in 1994. opnme.comnih.govnih.gov This compound was designed based on the hypothesis that the crucial interactions with the Y1 receptor occurred at the C-terminal part of the NPY peptide. nih.gov

The discovery of BIBP 3226 was a pivotal moment, providing the scientific community with a crucial chemical tool to explore the functions of the Y1 receptor in vivo. wikipedia.orgnih.gov It demonstrated high affinity for the Y1 receptor in the nanomolar range and was highly selective over other NPY receptor subtypes (Y2, Y4, Y5) and a wide range of other receptors. nih.gov This allowed for more precise investigations into the receptor's role in processes like cardiovascular regulation and anxiety. nih.govnih.gov

Following the success of BIBP 3226, research efforts intensified to develop other non-peptidic antagonists with improved pharmacological profiles, such as better brain penetration and oral bioavailability. opnme.comnih.gov This led to the discovery of a variety of chemical scaffolds, including argininamide (B1665762) derivatives and dihydropyridines. nih.gov Compounds such as BMS-193885 emerged from these efforts, showing high potency and selectivity for the Y1 receptor and demonstrating effects on food intake and body weight in preclinical studies. nih.gov The academic context of this research has been driven by the need to understand the complex NPY system and its potential as a therapeutic target for obesity, anxiety, cancer, and bone disorders. opnme.comnih.gov The development of these antagonists has been guided by structure-activity relationship (SAR) studies and, more recently, by the resolution of the crystal structure of the Y1 receptor, which enables structure-based drug design. opnme.comrsc.org

Introduction to Neuropeptide Y Y1 Receptor Antagonist 1 as a Research Compound

Discovery and Initial Characterization within Academic Research Frameworks

This compound, also referred to as compound 39, represents a more recent advancement in the field, specifically designed as a high-affinity fluorescent probe. medchemexpress.com Its discovery was reported in a 2022 study focused on the structure-based design of fluorescent probes for the NPY Y1 receptor. medchemexpress.com This compound is a potent antagonist with a reported Ki (inhibitor constant) of 0.19 nM, indicating very high affinity for the Y1 receptor. medchemexpress.com

The initial characterization of this compound was conducted within a rigorous academic research framework aimed at creating tools for studying G protein-coupled receptors. Unlike earlier antagonists developed primarily for in vivo physiological studies, this compound was engineered as a fluorescent probe. medchemexpress.comnih.gov The inclusion of a fluorescent group allows for the direct visualization and quantification of Y1 receptors in cells and tissues using techniques like flow cytometry and confocal microscopy. nih.gov This provides a significant advantage for in vitro studies, enabling detailed investigation of receptor localization, trafficking, and binding kinetics in living cells. nih.gov The development of such a potent and specific fluorescent antagonist is a critical step forward for understanding the molecular pharmacology of the NPY Y1 receptor in high detail. medchemexpress.com

Research Findings for NPY Y1 Receptor Antagonists

This table summarizes key in vitro data for notable NPY Y1 receptor antagonists.

| Compound | Receptor Target | Binding Affinity (Ki) | Antagonist Activity (Kb/IC50) | Selectivity Profile |

| BIBP 3226 | Human NPY Y1 | 7 nM nih.gov | Competitive antagonist nih.gov | Highly selective vs. Y2, Y4, Y5 receptors. nih.gov |

| BMS-193885 | Human NPY Y1 | 3.3 nM nih.govmedchemexpress.com | Apparent Kb of 4.5 nM nih.govmedchemexpress.com | >160-fold selective over Y2, Y4, Y5; >100-fold over α1; >47-fold over σ1. |

| This compound (compound 39) | Human NPY Y1 | 0.19 nM medchemexpress.com | Potent antagonist medchemexpress.com | Characterized as a selective Y1R probe. medchemexpress.com |

| BIBO 3304 | Human & Rat NPY Y1 | Subnanomolar affinity opnme.com | Potent antagonist opnme.com | Very low affinity for Y2, Y4, and Y5 receptors. opnme.com |

Properties

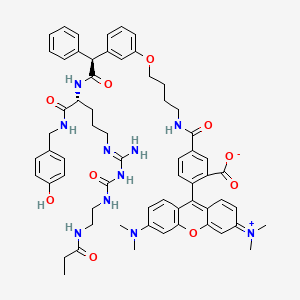

Molecular Formula |

C62H70N10O10 |

|---|---|

Molecular Weight |

1115.3 g/mol |

IUPAC Name |

5-[4-[3-[(1S)-2-[[(2R)-5-[[amino-[2-(propanoylamino)ethylcarbamoylamino]methylidene]amino]-1-[(4-hydroxyphenyl)methylamino]-1-oxopentan-2-yl]amino]-2-oxo-1-phenylethyl]phenoxy]butylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C62H70N10O10/c1-6-54(74)64-31-32-67-62(80)70-61(63)66-30-13-18-51(58(76)68-38-39-19-24-45(73)25-20-39)69-59(77)55(40-14-8-7-9-15-40)41-16-12-17-46(34-41)81-33-11-10-29-65-57(75)42-21-26-47(50(35-42)60(78)79)56-48-27-22-43(71(2)3)36-52(48)82-53-37-44(72(4)5)23-28-49(53)56/h7-9,12,14-17,19-28,34-37,51,55H,6,10-11,13,18,29-33,38H2,1-5H3,(H9-,63,64,65,66,67,68,69,70,73,74,75,76,77,78,79,80)/t51-,55+/m1/s1 |

InChI Key |

YJHHKSHZILZZMF-NFMCNMIXSA-N |

Isomeric SMILES |

CCC(=O)NCCNC(=O)NC(=NCCC[C@H](C(=O)NCC1=CC=C(C=C1)O)NC(=O)[C@@H](C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N |

Canonical SMILES |

CCC(=O)NCCNC(=O)NC(=NCCCC(C(=O)NCC1=CC=C(C=C1)O)NC(=O)C(C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N |

Origin of Product |

United States |

Pharmacological Characterization and Receptor Interaction Dynamics of Neuropeptide Y Y1 Receptor Antagonist 1

Receptor Binding Profile and Selectivity

The initial characterization of any potential therapeutic agent involves a thorough assessment of its binding affinity and selectivity for its intended target. For a Neuropeptide Y Y1 receptor antagonist, this process is crucial to ensure that its biological effects are mediated specifically through the Y1 receptor, thereby minimizing the potential for off-target effects.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the interaction of a ligand with its receptor. These assays utilize a radioactively labeled ligand to quantify the binding of an unlabeled compound, such as a Y1 receptor antagonist, to the target receptor.

The affinity of an antagonist for its receptor is a measure of how tightly it binds and is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value indicates a higher binding affinity.

For instance, the non-peptide antagonist BIBO 3304 demonstrates a high affinity for the human Y1 receptor, with reported IC50 values (the concentration of an antagonist that inhibits 50% of the specific binding of a radioligand) in the sub-nanomolar range. Specifically, BIBO 3304 has an IC50 of 0.38 nM for the human Y1 receptor and 0.72 nM for the rat Y1 receptor. nih.govbioworld.com Another example, a fluorescent probe designated as Neuropeptide Y Y1 receptor antagonist 1 (compound 39), exhibits a potent Ki of 0.19 nM. medchemexpress.com The high affinity of these antagonists underscores their potent interaction with the Y1 receptor.

Table 1: Affinity of Representative NPY Y1 Receptor Antagonists

| Compound | Receptor | Species | Affinity (IC50/Ki) |

| BIBO 3304 | Y1 | Human | 0.38 nM (IC50) nih.govbioworld.com |

| BIBO 3304 | Y1 | Rat | 0.72 nM (IC50) nih.govbioworld.com |

| Compound 39 | Y1 | Not Specified | 0.19 nM (Ki) medchemexpress.com |

Beyond affinity, the kinetics of binding, which include the association (on-rate) and dissociation (off-rate) of the antagonist from the receptor, provide a more dynamic understanding of the interaction. Studies on the NPY Y1 receptor have shown that it generally exhibits rapid association and dissociation with its ligands. nih.gov This is in contrast to the Y2 receptor, which has been observed to bind its ligands in a more irreversible manner. nih.gov The rapid kinetics at the Y1 receptor suggest that antagonists can quickly bind to and dissociate from the receptor, which can be a desirable property for therapeutic agents, allowing for more dynamic modulation of receptor activity.

Selectivity Profile Against Other Neuropeptide Y Receptors (Y2, Y4, Y5)

A critical aspect of the pharmacological profile of a Y1 receptor antagonist is its selectivity, or its ability to bind to the Y1 receptor with significantly higher affinity than to other related receptors, such as the Y2, Y4, and Y5 subtypes. opnme.com High selectivity is essential to attribute the observed pharmacological effects to the antagonism of the Y1 receptor and to avoid unintended effects from interacting with other NPY receptors.

BIBO 3304 has been shown to be highly selective for the Y1 receptor. opnme.comnih.gov It displays low affinity for the human Y2, Y4, and Y5 receptors, with IC50 values greater than 1000 nM for these subtypes. nih.gov This represents a selectivity of over 1000-fold for the Y1 receptor compared to other NPY receptor subtypes. opnme.com Similarly, the inactive (S)-enantiomer of BIBO 3304, known as BIBO 3457, shows very low affinity for the Y1 receptor (IC50 > 1000 nM), highlighting the stereospecificity of the interaction. opnme.comnih.gov

Table 2: Selectivity Profile of BIBO 3304

| Receptor Subtype | Species | Affinity (IC50) | Fold Selectivity (vs. hY1) |

| Y1 | Human | 0.38 nM nih.govbioworld.com | - |

| Y2 | Human | > 1000 nM nih.gov | > 2600-fold |

| Y4 | Human | > 1000 nM nih.gov | > 2600-fold |

| Y5 | Human | > 1000 nM nih.gov | > 2600-fold |

Off-Target Binding Profiling in Preclinical Research Systems

To ensure that the effects of a Y1 receptor antagonist are not due to interactions with other, unrelated receptors, comprehensive off-target binding profiling is conducted. This involves screening the compound against a wide panel of different receptors, ion channels, and enzymes. For BIBO 3304, it was tested against a panel of 146 targets and demonstrated a high degree of selectivity, showing 1000-fold or greater selectivity for 148 targets. opnme.com Some minor inhibition (60-71%) was observed at very high concentrations (10 µM) for the dopamine (B1211576) D2S, kappa opioid, and vasopressin V1a receptors, but this is significantly weaker than its potent affinity for the Y1 receptor. opnme.com This broad screening confirms that the primary pharmacological action of BIBO 3304 is mediated through the Y1 receptor.

Functional Antagonism in In Vitro Systems

Beyond demonstrating binding to the Y1 receptor, it is crucial to show that this binding translates into functional antagonism, meaning the compound blocks the biological response normally initiated by the endogenous agonist, NPY. In vitro functional assays are used to confirm this.

In cell-based assays, Y1 receptor antagonists like BIBO 3304 have been shown to inhibit the signaling pathways activated by NPY. The Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov BIBO 3304 has been demonstrated to be a competitive antagonist, meaning it competes with NPY for the same binding site on the receptor. nih.gov In functional assays, it effectively blocks NPY-induced inhibition of cAMP synthesis. nih.gov Furthermore, in studies using human islets, BIBO 3304 was shown to protect β-cells from dysfunction and death under diabetogenic conditions by blocking the negative regulatory effects of NPY on β-cell function. nih.gov These findings confirm that the high-affinity binding of this class of antagonists to the Y1 receptor translates into a potent and specific blockade of its downstream signaling and functional effects.

Cell-Based Functional Assays

Cell-based functional assays are crucial for characterizing the antagonistic properties of compounds like this compound. These assays provide quantitative data on how the antagonist modulates receptor activity in a cellular context.

Inhibition of NPY-Induced G Protein Coupling

The Neuropeptide Y Y1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. researchgate.net Activation of the Y1R by its endogenous ligand, NPY, leads to the dissociation of the G protein subunits and initiates downstream signaling. A key characteristic of a Y1R antagonist is its ability to block this initial step.

Antagonists like BIBP 3226, a prototypical non-peptide Y1R antagonist, have been shown to be competitive in functional assays, effectively preventing the NPY-mediated activation of G proteins. nih.gov The binding of the antagonist occupies the receptor's binding pocket, thereby preventing the conformational change required for G protein coupling and activation. While direct G protein coupling assays for this compound (also known as compound 39) are not extensively detailed in the primary literature, its demonstrated functional antagonism in downstream pathways confirms its efficacy in inhibiting the signaling cascade at its origin. acs.orgnih.gov The interaction is often studied using non-hydrolyzable guanine (B1146940) nucleotides like 5'-guanylylimidodiphosphate (Gpp(NH)p), which can abolish high-affinity agonist binding by uncoupling the receptor from the G protein, providing a baseline to study antagonist effects. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., Calcium Mobilization, cAMP Production)

The functional consequence of Y1R-G protein coupling is the modulation of intracellular second messengers. The activation of the Gαi/o pathway by NPY typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. researchgate.net Simultaneously, activation of the Gq pathway can lead to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca2+). wikipedia.org

This compound (compound 39) has been functionally validated as a Y1R antagonist in a Fura-2 calcium flux assay. acs.orgnih.gov In this assay, the antagonist demonstrated its ability to inhibit the increase in intracellular Ca2+ concentration induced by the NPY agonist. acs.org This confirms its role in blocking the Y1R-mediated signaling pathway that leads to calcium mobilization.

Similarly, other non-peptide Y1R antagonists, such as BIBO3304, have been shown to counteract the NPY-induced inhibition of cAMP production. researchgate.net By blocking the receptor, these antagonists prevent the Gαi-mediated suppression of adenylyl cyclase, thereby restoring or maintaining cAMP levels in the presence of NPY. acs.org The antagonistic activity of these compounds across different signaling pathways underscores their comprehensive blockade of Y1R function.

Table 1: Functional Antagonism of Y1R Antagonists in Cell-Based Assays

| Compound | Assay Type | Cell Line | Agonist | Measured Effect | Finding | Reference |

|---|---|---|---|---|---|---|

| This compound (compound 39) | Fura-2 Calcium Flux | HEL cells | pNPY (10 nM) | Inhibition of Ca2+ mobilization | Confirmed Y1R antagonist activity | acs.orgnih.gov |

| BIBP 3226 | Calcium Mobilization | Human Endocardial Endothelial Cells | NPY | Blockade of NPY-induced Ca2+ increase | Partially blocked the Ca2+ response | beilstein-journals.org |

| BIBP 3226 | cAMP Inhibition | Rat Mesenteric Arteries | Forskolin | Inhibition of forskolin-induced relaxation | Competitively antagonized NPY's effect | google.com |

| BIBO3304 | cAMP-dependent signaling | Mouse and Human Islets | - | Enhanced β-cell function | Inhibition of Y1R improves function via cAMP | researchgate.net |

Receptor Internalization Studies

Upon agonist binding, many GPCRs, including the Y1R, undergo a process of internalization or endocytosis. This is a key mechanism for signal desensitization and receptor trafficking. Studies using Y1 receptors fused to green fluorescent protein (EGFP) have shown that agonist challenge induces rapid receptor internalization. nih.gov

The role of an antagonist in this process is typically to block the agonist-induced internalization. The Y1R antagonist BIBP 3226 has been shown to effectively block the agonist-triggered decrease in cell surface fluorescence, which is indicative of receptor internalization. nih.gov This process is known to be clathrin-mediated. nih.gov While detailed internalization studies specifically for this compound (compound 39) are not available, its characterization as a fluorescent probe has been utilized in microscopy studies of live tumor cells. nih.gov These studies have shown that the fluorescence from the antagonist is primarily localized at the plasma membrane, which is consistent with its function as a receptor antagonist that binds to the cell surface receptor without initiating the internalization cascade. nih.gov

Orthosteric versus Allosteric Modulation Mechanisms

The distinction between orthosteric and allosteric binding is fundamental to understanding a ligand's mechanism of action. An orthosteric ligand binds to the same site as the endogenous agonist, while an allosteric modulator binds to a topographically distinct site, altering the receptor's response to the agonist. frontiersin.orgcalis.edu.cn

For Neuropeptide Y Y1 receptor antagonists like BIBP 3226, evidence suggests they act as competitive antagonists in functional studies, which is characteristic of orthosteric binding. nih.gov They were designed by mimicking the C-terminal structure of NPY, implying they target the same binding pocket. nih.gov Studies with mutant human Y1 receptors have identified specific amino acid residues that are crucial for the binding of both NPY and non-peptide antagonists like BIBP 3226, further supporting an overlapping, orthosteric binding site. nih.gov However, some radioligand binding studies have shown that BIBP 3226 can produce non-competitive effects on agonist binding, which has led to suggestions of more complex multi-state receptor models rather than a simple allosteric mechanism. nih.gov It is generally accepted that these antagonists function by directly competing with NPY at the orthosteric site.

Molecular Mechanism of Action

Understanding the precise molecular interactions between an antagonist and its receptor is a key goal of pharmacological research, often aided by computational modeling.

Ligand-Receptor Interaction Modeling

Computer modeling and mutagenesis studies have been instrumental in elucidating the binding site of Y1R antagonists. Models based on the crystal structure of other GPCRs, like bovine rhodopsin, have been developed for the Y1 receptor. researchgate.net These models, combined with site-directed mutagenesis data, have identified key residues within the transmembrane (TM) helices of the Y1R that are critical for antagonist binding.

For the well-studied antagonist BIBP 3226, modeling suggests that it shares common interaction points with the endogenous agonist NPY within the transmembrane regions of the Y1 receptor. acs.orgresearchgate.net Key residues identified as being important for the binding of both NPY and BIBP 3226 include Gln219, Asn283, and Phe286. nih.gov However, some residues are uniquely important for antagonist binding; for instance, the Y211A mutation in the human Y1 receptor results in a loss of affinity for BIBP 3226 while maintaining wild-type affinity for NPY. nih.gov The design of this compound (compound 39) was also structure-based, leveraging knowledge of the Y1R's binding pocket to develop a high-affinity fluorescent probe. acs.orgnih.gov These modeling studies provide a structural basis for the antagonist's high affinity and selectivity, guiding the development of new therapeutic agents.

Table 2: Key Amino Acid Residues in Y1R Interaction with Antagonists

| Residue | Location | Role in Binding | Compound Studied | Reference |

|---|---|---|---|---|

| Y211 | TM5 | Crucial for antagonist binding, not for NPY. | BIBP 3226 | nih.gov |

| Q219 | TM5 | Reduced binding for both NPY and antagonist. | BIBP 3226 | nih.gov |

| N283 | TM6 | Reduced binding for both NPY and antagonist. | BIBP 3226 | nih.gov |

| F286 | TM6 | Reduced binding for both NPY and antagonist. | BIBP 3226 | nih.gov |

| Q5.46 | TM5 | Key polar contacts for antagonist binding. | UR-MK299 | nih.gov |

| F6.54/F6.58/F7.35 | TM6/TM7 | Forms a hydrophobic patch for antagonist binding. | UR-MK299 | nih.gov |

Conformational Changes and Receptor Activation States

The binding of a Neuropeptide Y (NPY) Y1 receptor antagonist is a critical event that dictates the conformational state of the receptor, ultimately preventing the initiation of downstream signaling cascades. Unlike agonists, which induce a specific set of conformational changes to activate the receptor, antagonists bind in a manner that stabilizes an inactive or non-signaling state. This is achieved by physically impeding the structural rearrangements necessary for G-protein coupling and activation. patsnap.com

Structural studies, including X-ray crystallography and cryo-electron microscopy, have provided detailed insights into the molecular interactions between various antagonists and the Y1 receptor. nih.govnih.gov These studies reveal that antagonists occupy the ligand-binding pocket within the transmembrane (TM) core of the receptor. nih.govresearchgate.net However, their binding mode differs significantly from that of the endogenous agonist, NPY.

Molecular dynamics simulations and structural comparisons between the antagonist-bound (inactive) and agonist-bound (active) states of the Y1 receptor highlight the key conformational differences. A primary mechanism of antagonism involves constraining the movement of specific transmembrane helices, notably TM6 and TM7. nih.govnih.gov Upon agonist binding, TM6 undergoes a significant outward displacement at its cytoplasmic end, creating a binding site for intracellular G-proteins. nih.govnih.gov Y1 receptor antagonists prevent this crucial movement. nih.gov For instance, molecular dynamics simulations of the antagonist BIBP3226 bound to the Y1 receptor indicated that the antagonist constrains the rigid body motions of TM5 and TM6, which are essential for receptor activation. nih.gov

Detailed structural comparisons of the Y1 receptor bound to antagonists like BMS-193885 or UR-MK299 versus when it is bound to NPY reveal specific molecular switches. nih.govnih.gov In the antagonist-bound state, the receptor adopts a more compact conformation. nih.gov The binding of an antagonist can cause steric clashes that prevent the receptor from adopting its active state. For example, the antagonist UR-MK299 pushes the side-chain of residue F2866.58, causing it to swing away from the receptor's helical core, a conformation distinct from the active state. nih.gov In the NPY-bound active structure, this same residue, F2866.58, flips to form a new interaction network with the agonist, highlighting its role as a key molecular switch. nih.govresearchgate.net

The receptor activation is characterized by rearrangements in a network of interacting amino acid residues. Antagonist binding disrupts these rearrangements. nih.gov While some interactions, such as those mediated by D2876.59, are maintained in both agonist and antagonist-bound structures, other key interactions are unique to the inactive state. researchgate.net The table below summarizes the key structural elements and residues involved in maintaining the inactive state of the Y1 receptor upon antagonist binding, as compared to the active state.

| Structural Element / Residue | Role in Antagonist-Bound (Inactive) State | Conformational Change Upon Activation |

| Transmembrane Helix 6 (TM6) | Movement is constrained, preventing the outward displacement of the cytoplasmic end. nih.govnih.gov | Undergoes a significant outward movement (approx. 8 Å) at the cytoplasmic side to accommodate G-protein binding. nih.gov |

| Transmembrane Helix 7 (TM7) | Maintained in a position that contributes to the inactive conformation. nih.gov | Shows an inward shift of approximately 5 Å at the cytoplasmic end. nih.gov |

| F2866.58 | Side chain is oriented away from the helical core due to steric interactions with the antagonist. nih.gov | Flips its rotamer orientation to form interactions with NPY, stabilizing the active state. nih.govresearchgate.net |

| "Toggle Switch" Residues | Conserved residues are held in a specific conformation that prevents activation. nih.gov | Conformational changes in residues like Q1203.32, I1283.40, and F2726.44 are observed. nih.govnih.gov |

Solid-state NMR and molecular dynamics simulation studies further corroborate these findings, showing that while the Y1 receptor is inherently dynamic, the presence of an antagonist has little influence on the amplitude of these motions compared to the apo (unbound) state. nih.gov This is in stark contrast to the binding of an agonist and a G-protein or arrestin, which leads to a pronounced rigidization of the receptor in its active signaling conformation. nih.gov Therefore, Y1 receptor antagonists function by binding to a pocket in the receptor that overlaps with the agonist binding site but, crucially, they stabilize a ground-state or inactive conformation, effectively preventing the transition to the G-protein-receptive active state. patsnap.comnih.gov

Structure Activity Relationships Sar and Medicinal Chemistry Aspects of Neuropeptide Y Y1 Receptor Antagonist 1

Synthetic Methodologies in Academic Research

The synthesis of NPY Y1 receptor antagonists encompasses a range of chemical strategies, tailored to the structural complexity of the target molecules, which range from modified peptides to non-peptidic small molecules.

Academic research has pursued diverse synthetic routes to generate potent and selective Y1 antagonists. Early and potent antagonists were often peptidic in nature, with their synthesis presenting unique challenges.

Peptidic and Peptidomimetic Antagonists: A prominent example is the antagonist 1229U91 , a potent cyclic dimeric nonapeptide. nih.govoup.com Its synthesis is complex due to its unusual structure. nih.gov The general strategy involves the use of solid-phase peptide synthesis (SPPS), commonly employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry to build the linear nonapeptide precursor. nih.gov The key and most challenging step is the subsequent head-to-tail cyclization and dimerization of two peptide chains in solution to form the final, structurally unique antagonist. nih.govnih.gov

Non-Peptide Small Molecule Antagonists: To overcome the inherent limitations of peptide-based compounds, significant effort has been directed towards developing small-molecule antagonists. A leading class is the argininamide-type antagonists, such as BIBO3304 . nih.gov The synthesis of these molecules is typically achieved through multi-step organic synthesis, starting from chiral precursors to build the core arginine-like scaffold. The synthetic route for BIBO3304 establishes it as an (R)-argininamide derivative. nih.govopnme.com The development of such non-peptide antagonists was a crucial step toward obtaining compounds with more favorable pharmacological properties. nih.gov Other distinct non-peptide cores, such as the dihydropyridine (B1217469) scaffold of BMS-193885 , have also been synthesized, further diversifying the available chemical tools. nih.gov

Research has focused on developing versatile synthetic routes that not only produce the target antagonist but also provide access to a variety of structural analogues for structure-activity relationship (SAR) studies. These synthetic endeavors have successfully yielded novel variants, including heterodimeric compounds, ring-size variants of cyclic peptides, and conjugates labeled with fluorescent tags for use in cellular imaging assays. nih.gov

The optimization of synthetic pathways is critical for producing sufficient quantities of antagonists for research and for enabling the efficient generation of analogues. The synthesis of complex molecules like 1229U91 is particularly challenging, making optimization a necessity. nih.gov

For research-scale production, optimization efforts often focus on improving the yield and purity of key steps, such as the cyclization and dimerization of peptidic antagonists. For instance, in the synthesis of analogues of 1229U91 , different coupling agents and bases (e.g., comparing 2,4,6-trimethylpyridine (B116444) (TMP) with N,N-diisopropylethylamine (DIEA)) can be screened to improve the efficiency of challenging coupling steps. rsc.org The progress and outcome of these reactions are typically monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the crude product mixture and guide further refinement of the reaction conditions. rsc.org

Another key aspect of optimization for research purposes is the adaptation of synthetic routes to allow for the strategic introduction of labels. For example, derivatives of BIBO3304 were prepared by modifying specific sites on the molecule to identify positions that could tolerate the addition of a propionyl group, a common precursor for tritium (B154650) ([³H]) radiolabeling, without a significant loss of affinity. nih.gov This allows for the creation of high-affinity radioligands essential for binding assays and receptor characterization.

Structural Modifications and Analog Development

The iterative process of designing, synthesizing, and testing analogues is central to medicinal chemistry. This process has been instrumental in mapping the SAR of NPY Y1 antagonists and improving their potency and selectivity.

The development of NPY Y1 antagonists has seen an evolution of core chemical structures, moving from peptide-based molecules to more drug-like small molecules.

Peptidomimetic Scaffolds: The first generation of potent antagonists was derived from the C-terminus of NPY itself. This led to the creation of peptidic compounds like GR231118 (1229U91) , which features a complex cyclic dimer structure. uni-regensburg.de While potent, the peptidic nature of these compounds limited their therapeutic potential, driving the search for alternative scaffolds.

Argininamide-Based Scaffolds: This class represents a major breakthrough in the development of non-peptide Y1 antagonists. Compounds like BIBO3304 and UR-MK299 are built around a central L-argininamide core. opnme.comnih.gov This scaffold proved to be highly effective, yielding antagonists with sub-nanomolar affinity for the Y1 receptor. nih.gov The success of this core structure is attributed to its ability to effectively mimic key interactions of the C-terminal arginine of the endogenous NPY peptide.

Other Small-Molecule Scaffolds: Further exploration led to the discovery of other structurally distinct core scaffolds. An important example is BMS-193885 , which is based on a dihydropyridine chemical structure. nih.govnih.gov The identification of multiple, structurally diverse scaffolds that all exhibit high affinity for the Y1 receptor provided crucial tools for probing the receptor's binding pocket and has been vital for confirming the receptor's physiological roles. nih.gov

Once a promising core scaffold is identified, systematic modification of its side chains is performed to probe the binding pocket and optimize ligand affinity and selectivity. The argininamide (B1665762) antagonist BIBO3304 serves as an excellent case study for this process.

Stereochemistry is fundamentally important; BIBO3304 is the (R)-enantiomer and possesses sub-nanomolar affinity for the Y1 receptor, whereas its (S)-enantiomer, BIBO3457 , is virtually inactive, with an IC₅₀ value greater than 1000 nM. nih.govopnme.com This demonstrates a strict stereochemical requirement within the receptor's binding site.

Further studies on the BIBO3304 scaffold explored modifications at three main positions to assess their impact on binding affinity and to identify sites suitable for introducing labels for molecular probes. nih.gov The results highlight how different substitutions are tolerated.

| Compound | Modification on BIBO3304 Scaffold | Y1 Receptor Affinity (Ki, nM) |

| BIBO3304 | Parent Compound | 0.89 |

| Compound 3 | Propionylation at the guanidine (B92328) group | 21 |

| Compound 4 | Substitution at the urea (B33335) moiety with a propionamidobutyl residue | 4.3 |

| Compound 5 | Replacement of ureidomethyl with a propionylaminomethyl group | 1.5 |

Data sourced from a 2015 study aimed at developing labeled argininamide-type antagonists. nih.gov

As the table shows, modification of the guanidine group (Compound 3) led to a significant drop in affinity. In contrast, substitutions at the urea moiety (Compound 4) or replacement of the ureidomethyl group (Compound 5) were well-tolerated, resulting in compounds that retained high, nanomolar affinity. nih.gov This type of systematic exploration is crucial for identifying which parts of the molecule are critical for binding and which can be altered to attach other chemical groups, such as fluorescent dyes or radiolabels. nih.gov

Pharmacophore Elucidation and Ligand Design Principles

The design of potent and selective NPY Y1 antagonists has been greatly advanced by an understanding of the antagonist pharmacophore, which defines the essential three-dimensional arrangement of chemical features required for binding. This understanding has been profoundly shaped by the elucidation of the crystal structure of the human Y1 receptor in complex with antagonists. nih.govnih.gov

The binding site for small-molecule antagonists is located in a pocket formed by the transmembrane (TM) helices of the receptor. nih.govresearchgate.net Crystal structures of the Y1 receptor bound to two structurally diverse antagonists, UR-MK299 (argininamide-type) and BMS-193885 (dihydropyridine-type), revealed the molecular basis for their high-affinity binding. nih.gov

A key principle in the design of these antagonists is the mimicry of the endogenous ligand, NPY. The C-terminal residues of NPY, particularly Arg35 and Tyr36, are critical for binding. The crystal structure of the Y1R–UR-MK299 complex shows that the antagonist's hydroxyphenyl and argininamide groups effectively mimic these residues, occupying the same space in the binding pocket. nih.gov

The antagonist binding pocket is largely hydrophobic and involves residues from TM2, TM3, TM5, TM6, and TM7. nih.gov Although structurally different, both UR-MK299 and BMS-193885 engage with a common sub-pocket located deep within the receptor. However, they achieve this through different interactions and adopt distinct binding poses. For example, Q120 located in TM3 forms a hydrophobic contact with the phenyl ring of UR-MK299 . nih.gov Mutagenesis studies have confirmed the importance of these interactions; mutating key residues in the binding pocket can dramatically decrease the binding affinity of antagonists. nih.govnih.gov

A crucial aspect of ligand design is achieving selectivity for the Y1 receptor over other NPY receptor subtypes, such as the Y2 receptor. Comparative structural analysis between Y1R and Y2R reveals differences in the shape and amino acid composition of their respective binding pockets. nih.gov For example, swapping key residues between the Y1 and Y2 receptors can significantly alter antagonist activity, highlighting the specific residues that determine subtype selectivity. nih.gov These structural insights allow for the rational design of new analogues with improved selectivity by creating compounds that exploit these differences, fitting preferentially into the Y1 receptor's binding site.

Identification of Crucial Structural Features for Y1 Receptor Binding

The development of potent and selective Neuropeptide Y (NPY) Y1 receptor antagonists has been guided by extensive structure-activity relationship (SAR) studies. These investigations have elucidated key molecular features necessary for high-affinity binding to the Y1 receptor. Both peptide-based and non-peptide antagonists have been explored, revealing distinct but often complementary binding determinants.

For peptidic antagonists, initial studies focused on modifications of the endogenous ligand NPY. The C-terminal fragment of NPY, particularly residues Arg33, Arg35, and Tyr36, was found to be critical for receptor interaction. nih.gov Short linear pentapeptides with modifications at specific positions, such as replacing threonine with an aromatic amino acid and glutamine with leucine, resulted in compounds with significantly improved affinity for the rat brain Y1 receptor. nih.gov The cyclic peptide 1229U91, a potent and selective Y1 antagonist, further underscores the importance of a constrained conformation for optimal receptor engagement. nih.gov

The breakthrough in non-peptide antagonists came with the discovery of BIBP3226, an argininamide derivative. rsc.org SAR studies around BIBP3226 have been extensive. The (R)-configuration of the argininamide moiety is crucial for high affinity, with the (S)-enantiomer being significantly less active. nih.gov The diphenylacetyl group and the 4-hydroxybenzyl moiety are also key features, engaging in hydrophobic and potential hydrogen bonding interactions within the receptor binding pocket. nih.govnih.gov Replacing the benzylamino group with a tetrahydrobenzazepinyl group can maintain high Y1 activity. nih.gov

More recent structural biology advancements, including the crystal structures of the human Y1R in complex with antagonists like UR-MK299 and BMS-193885, have provided atomic-level insights into these interactions. nih.govnih.gov For argininamide-type antagonists like UR-MK299, the diphenylmethyl moiety interacts with a hydrophobic cluster formed by residues such as F2826.54, F2866.58, and F3027.35. nih.gov The Nω-carbamoyl substituent of UR-MK299 is deeply buried in a hydrophobic pocket, and its size influences binding affinity. nih.gov The hydroxyphenyl group of UR-MK299 establishes hydrophobic contacts with residues including Q1203.32 and W2766.48, the latter being a conserved "toggle switch" in GPCR activation. nih.govnih.gov

For the dihydropyridine antagonist BMS-193885, structure-activity studies have also been conducted. These studies have helped to identify it as a potent and selective Y1 receptor antagonist. nih.gov The binding of these structurally diverse antagonists highlights the plasticity of the Y1 receptor's binding pocket.

Table 1: Key Structural Features of NPY Y1 Receptor Antagonists for Receptor Binding

| Feature | Importance for Binding | Example Compound(s) |

|---|---|---|

| C-terminal residues of NPY (Arg33, Arg35, Tyr36) | Crucial for initial peptide antagonist design | NPY analogues |

| Constrained peptide conformation | Enhances binding affinity and selectivity | 1229U91 |

| (R)-Argininamide scaffold | Stereospecific interaction, essential for high affinity | BIBP3226, UR-MK299 |

| Diphenylacetyl group | Hydrophobic interactions within the binding pocket | BIBP3226, UR-MK299 |

| 4-Hydroxybenzyl moiety | Hydrophobic contacts and potential hydrogen bonds | BIBP3226, UR-MK299 |

| Nω-carbamoyl substituent | Occupies a deep hydrophobic pocket, size is critical | UR-MK299 |

| Dihydropyridine core | Serves as a scaffold for non-peptide antagonists | BMS-193885 |

Computational Chemistry and Molecular Modeling Approaches

Computational methods have been instrumental in understanding the intricate interactions between antagonists and the NPY Y1 receptor, guiding the design of new and improved ligands.

Molecular Docking Studies with Y1 Receptor Models

Prior to the availability of crystal structures, homology models of the Y1 receptor were constructed based on other G protein-coupled receptors (GPCRs) like rhodopsin. nih.govnih.gov Docking studies with these models provided initial hypotheses about the binding modes of both peptide and non-peptide antagonists. nih.govnih.gov For instance, docking of NPY analogues suggested that the C-terminal tetrapeptide penetrates deep into the binding pocket. nih.gov

With the publication of the Y1R crystal structures, docking studies have become more accurate and predictive. nih.govnih.gov Docking of the endogenous agonist NPY into the antagonist-bound receptor structure revealed a binding pose where the C-terminal region occupies the same pocket as the small-molecule antagonists. nih.gov These studies, combined with mutagenesis data, have confirmed the importance of specific residues identified in SAR studies. For example, the interaction between the diphenylmethyl moiety of argininamide antagonists and the hydrophobic pocket formed by F2826.54, F2866.58, and F3027.35 was corroborated by docking simulations. nih.gov

Molecular Dynamics Simulations to Predict Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of interactions and potential conformational changes upon binding. MD simulations of the Y1 receptor with both agonists and antagonists have been performed to understand the mechanisms of receptor activation and inhibition. nih.govnih.govarvojournals.org

Preclinical Metabolite Identification and Stability Studies (Non-Human Species)

The preclinical assessment of the metabolic fate and stability of Neuropeptide Y Y1 receptor antagonists is crucial for their development as therapeutic agents. While specific data for a compound named "Neuropeptide Y Y1 receptor antagonist 1" is not available, studies on representative antagonists from different chemical classes provide insights into their general metabolic profiles in non-human species.

In general, non-peptide Y1 receptor antagonists undergo metabolism in the liver. For instance, in vitro studies with rat liver microsomes are a common method to predict in vivo hepatic clearance. semanticscholar.org The principal routes of biotransformation for dihydropyridine-based compounds, a class to which some Y1 antagonists belong, include oxidation of the dihydropyridine ring to the corresponding pyridine, hydrolysis of ester groups, and oxidation of side chains. These pathways have been observed in both rats and dogs.

For the dihydropyridine Y1 antagonist BMS-193885 , it has been shown to have good systemic bioavailability and brain penetration in animal models, although it lacks oral bioavailability. nih.gov In vitro metabolism studies indicated that its biotransformation involves hydroxylation and dehydrogenation.

The argininamide-type antagonist BIBP3226 has been extensively studied in vivo. In pigs, it exhibits a short half-life in plasma, with an initial half-life of approximately 2-3 minutes and a terminal half-life of about 20-30 minutes, necessitating continuous infusion to maintain effective plasma concentrations for antagonism.

The stability of these compounds can be influenced by their chemical structure. For example, peptide-based antagonists are generally more susceptible to enzymatic degradation in vivo compared to non-peptide small molecules.

Table 2: Preclinical Pharmacokinetic/Metabolic Properties of Representative NPY Y1 Antagonists

| Compound | Species | Key Findings |

|---|---|---|

| BMS-193885 | Rats, Dogs | Good systemic bioavailability and brain penetration; Lacks oral bioavailability; In vitro metabolism involves hydroxylation and dehydrogenation. nih.gov |

| BIBP3226 | Pigs | Short plasma half-life (initial: ~2-3 min, terminal: ~20-30 min). |

Preclinical Research Applications and Pharmacological Efficacy of Neuropeptide Y Y1 Receptor Antagonist 1 in Animal Models

In Vivo Pharmacokinetic Characterization (Non-Human Species)

The preclinical pharmacokinetic profiling of a drug candidate is essential to understand its behavior within a living organism and to predict its potential for clinical success. This section details the available information on the absorption, distribution, metabolism, excretion, bioavailability, and half-life of NPY Y1 receptor antagonists in non-human species, with a focus on data available for compounds like BIBO3304.

Studies have shown that some non-peptide NPY Y1 receptor antagonists, such as BIBO3304, are orally active, indicating they can be absorbed from the gastrointestinal tract following oral administration medchemexpress.comnih.gov. This is a significant advantage for potential therapeutic development, as oral administration is generally preferred for patient convenience and compliance. Following absorption, these antagonists are distributed throughout the body. Research has demonstrated that after administration, these compounds can reach and exert effects on target tissues. For instance, BIBO3304 administered to rodents has been shown to act on the central nervous system, specifically in regions like the hypothalamus, to modulate feeding behavior nih.gov. This suggests that the compound can cross the blood-brain barrier to some extent, a critical characteristic for drugs targeting central nervous system disorders.

Detailed public information regarding the specific metabolic pathways and excretion routes for many NPY Y1 receptor antagonists in preclinical models is limited. Generally, drug metabolism primarily occurs in the liver, involving cytochrome P450 enzymes, followed by excretion of the metabolites and/or the parent drug through urine or feces. For a compound to be a viable drug candidate, its metabolic profile must be such that it does not produce toxic metabolites and is cleared from the body at an appropriate rate. The lack of extensive published data on the metabolism and excretion of specific NPY Y1 receptor antagonists like BIBO3304 highlights an area for further public research dissemination.

Pharmacokinetic Properties of a Representative NPY Y1 Receptor Antagonist (BIBO3304)

| Parameter | Finding | Species | Reference |

|---|---|---|---|

| Oral Activity | Orally active and selective | Not specified | medchemexpress.com |

| Bioavailability | Orally bioavailable | Not specified | nih.gov |

| Central Activity | Inhibits NPY-induced feeding after central administration | Rats | nih.gov |

Efficacy in Animal Models of Neurological and Psychiatric Disorders

The therapeutic potential of NPY Y1 receptor antagonists has been extensively investigated in various animal models of neurological and psychiatric conditions, particularly those related to anxiety and depression. These studies provide crucial insights into the role of the NPY Y1 receptor in these disorders and the potential efficacy of its antagonists.

Neuropeptide Y is known to have anxiolytic (anxiety-reducing) effects, which are believed to be mediated, at least in part, through the Y1 receptor opnme.com. Consequently, antagonism of the Y1 receptor would be expected to produce anxiogenic-like (anxiety-promoting) effects or to block the anxiolytic effects of NPY.

In studies using genetic animal models, mice with a deficiency in the Y1 receptor (Y1 receptor knockout mice) exhibit marked alterations in anxiety-related behaviors opnme.com. These findings underscore the important role of Y1 receptors in the regulation of anxiety. Pharmacological studies with Y1 receptor antagonists like BIBP-3226 have shown that they can induce anxiogenic effects in animal models wikipedia.org. Furthermore, in a mouse model of social fear conditioning, the Y1 receptor antagonist BIBO3304 was used to investigate the role of Y1 receptors in the effects of NPY on fear expression nih.gov. While NPY reduced the expression of social fear, the administration of BIBO3304 could partially block this effect, suggesting that the Y1 receptor is involved in mediating the anxiolytic actions of NPY in this context nih.gov.

The NPY system is also implicated in the pathophysiology of depression. Research suggests that NPY possesses antidepressant-like properties, and these effects are mediated through the Y1 receptor. In the mouse forced swimming test, a widely used animal model for screening potential antidepressant drugs, intracerebroventricular administration of NPY significantly reduced immobility time, an indicator of an antidepressant-like effect. This effect was mimicked by a Y1 receptor agonist. Conversely, pretreatment with the NPY Y1 receptor antagonists BIBO3304 or BIBP3226 significantly blocked the anti-immobility effects of NPY, demonstrating that the antidepressant-like activity of NPY is mediated by the Y1 receptor subtype. In a rat model of depression, the olfactory bulbectomized (OBX) rat, sustained administration of a Y1-like receptor agonist decreased both depressive- and anxiogenic-like behaviors wikipedia.org.

These findings collectively suggest that while direct antagonism of the Y1 receptor might not be a primary strategy for treating depression, these antagonists are invaluable research tools for understanding the role of the NPY system in mood regulation. The ability of Y1 antagonists to block the antidepressant effects of NPY confirms the Y1 receptor as a critical target in the neural circuits underlying depression-related behaviors.

Efficacy of NPY Y1 Receptor Antagonists in Animal Models

| Model | Compound | Effect | Species | Reference |

|---|---|---|---|---|

| Social Fear Conditioning | BIBO3304 | Partially blocked the fear-reducing effects of NPY | Mice | nih.gov |

| Mouse Forced Swimming Test | BIBO3304, BIBP3226 | Blocked the antidepressant-like effects of NPY | Mice | |

| Olfactory Bulbectomized Rat | Y1 receptor agonist | Decreased depressive- and anxiogenic-like behaviors | Rats | wikipedia.org |

| General Anxiety Models | BIBP-3226 | Anxiogenic effects | Not specified | wikipedia.org |

Stress Response Models

The neuropeptide Y (NPY) system, particularly through the Y1 receptor, is a significant modulator of stress and anxiety. nih.govnih.gov Preclinical studies using various animal models have demonstrated that antagonism of the NPY Y1 receptor can influence behavioral responses to stress.

In rodent models of post-traumatic stress disorder (PTSD), NPY is considered a stress resilience factor. nih.gov Research using the predator scent stress (PSS) model in rats has shown a correlation between the degree of behavioral disruption and the levels of NPY in the brain; animals with the most severe behavioral disruptions exhibited the lowest brain NPY levels. nih.gov The administration of the Y1 receptor antagonist BIBO3304 was found to exaggerate this behavioral disruption, highlighting the protective role of endogenous NPY acting via the Y1 receptor. nih.govnih.gov Similarly, blocking the anxiolytic effects of NPY with Y1 receptor-selective antagonists like BIBO3304 and BIBP3226 has been observed in the social interaction test. nih.gov

The single prolonged stress (SPS) model, another paradigm used to study PTSD, has also been employed to investigate the NPY system. nih.govfrontiersin.org While direct antagonist effects are being explored, studies have shown that activation of the Y1 receptor is crucial for attenuating stress-induced depressive-like behaviors in these models. frontiersin.org The antidepressant-like activity of NPY in the mouse forced swimming test, a common screening model for antidepressant drugs, was demonstrated to be mediated by the NPY Y1 receptor subtype. nih.gov The anti-immobility effects of NPY in this test were significantly blocked by pretreatment with the Y1 antagonists BIBO3304 or BIBP3226. nih.gov

These findings collectively suggest that the NPY Y1 receptor is a critical component in the modulation of stress responses, with its antagonism exacerbating stress-induced behavioral deficits in several animal models.

Table 1: Effects of NPY Y1 Receptor Antagonists in Stress Response Models

| Model | Antagonist | Animal | Key Finding | Citation |

|---|---|---|---|---|

| Predator Scent Stress (PSS) | BIBO3304 | Rat | Exaggerated behavioral disruption. | nih.gov |

| Predator Scent Stress (PSS) | Y1 receptor blockade | Rat | Resulted in extreme behavioral effects. | nih.gov |

| Social Interaction Test | BIBO3304, BIBP3226 | Rodent | Blocked the anxiolytic effects of NPY. | nih.gov |

Cognitive Function Models

Neuropeptide Y and its receptors are implicated in the regulation of learning and memory. nih.gov The NPY system is considered to have neuroprotective effects and plays a role in cognitive phenotypes in models of neurological conditions. nih.gov While much research has focused on the therapeutic potential of NPY itself, studies involving Y1 receptor antagonists are beginning to clarify the receptor's specific role in cognitive processes. The potential for NPY-based therapies to correct cognitive issues in conditions like Alzheimer's and Huntington's disease has been noted. nih.gov However, detailed studies focusing solely on the effects of Neuropeptide Y Y1 receptor antagonist 1 on cognitive function models are still emerging.

Neuroinflammatory Models

The NPY system is recognized for its role in mitigating neuroinflammation, a key pathogenic mechanism in various neurodegenerative diseases. nih.gov The Y1 receptor, in particular, has been investigated as a therapeutic target in this context.

In a mouse model of amyotrophic lateral sclerosis (ALS), a fatal motor neuron disease characterized by neuroinflammation, brain-targeted nasal delivery of the selective NPY Y1 receptor antagonist BIBO3304 was found to modify motor deficits. nih.gov This suggests that antagonizing NPY Y1 receptors could be a novel strategy for improving motor function in ALS. nih.gov

Further research into neuropathic pain, a condition with a significant neuroinflammatory component, has identified Y1 receptor-expressing interneurons (Y1-INs) in the spinal dorsal horn as a critical population. researchgate.netnih.gov These neurons are implicated in mediating neuropathic hypersensitivity. researchgate.net Studies have shown that Y1-INs are a promising and precise pharmacotherapeutic target for alleviating neuropathic pain. researchgate.netnih.gov While NPY Y1 receptor agonists have shown efficacy in reducing neuropathic hypersensitivity by inhibiting these neurons, this research underscores the pivotal role of the Y1 receptor in modulating spinal cord circuits related to pain and inflammation. researchgate.netnih.gov

Table 2: Role of NPY Y1 Receptor in Neuroinflammatory-Related Models

| Model/Condition | Antagonist/Targeting Strategy | Animal | Key Finding | Citation |

|---|---|---|---|---|

| Amyotrophic Lateral Sclerosis (ALS) SOD1G93A Mouse Model | BIBO3304 | Mouse | Improved motor deficits when administered in the symptomatic phase. | nih.gov |

Efficacy in Animal Models of Metabolic and Endocrine Disorders

Feeding Behavior and Energy Homeostasis Models

The NPY system is one of the most powerful regulators of feeding behavior and energy balance, with the Y1 receptor playing a primary mediating role in NPY-induced food intake. nih.gov Consequently, Y1 receptor antagonists have been extensively studied as potential anti-obesity agents.

Pharmacological blockade of the Y1 receptor has been shown to significantly reduce feeding in various rodent models. nih.gov Central administration of Y1 antagonists such as BIBP3226, 1229U91, and LY357897 led to a significant attenuation of feeding. nih.gov The selective Y1 receptor antagonist BIBO3304 also demonstrated an ability to inhibit food intake induced by either fasting or the direct application of NPY in rodents. opnme.com

Interestingly, the effects of Y1 receptor antagonism on energy homeostasis may extend beyond central appetite regulation. Studies using the non-brain-penetrable Y1 receptor antagonist BIBO3304 in db/db mice, a genetic model of obesity and diabetes, revealed a decrease in body weight and fat mass. nih.gov This effect was observed to be independent of changes in food intake, suggesting that antagonism of peripheral Y1 receptors can reduce adiposity through mechanisms other than central appetite suppression. nih.gov Furthermore, NPY released from sympathetic nerves during stress can activate Y2 receptors on visceral fat tissue, promoting its growth, while stress-induced glucocorticoids can increase hypothalamic NPY and food intake, linking stress to metabolic dysregulation via the NPY system. nih.gov

Table 3: Effects of NPY Y1 Receptor Antagonists on Feeding and Energy Homeostasis

| Antagonist | Animal Model | Effect | Citation |

|---|---|---|---|

| BIBP3226 | Rodent | Attenuation of feeding. | nih.gov |

| 1229U91 | Rodent | Attenuation of feeding. | nih.gov |

| LY357897 | Rodent | Attenuation of feeding. | nih.gov |

| BIBO3304 | Rodent | Inhibition of fasting-induced and NPY-induced food intake. | opnme.com |

Glucose and Lipid Metabolism Models

The NPY Y1 receptor has emerged as a critical link between the nervous system and metabolic control, with significant implications for type 2 diabetes (T2D). nih.govnih.gov Research has identified increased expression of both NPY and its Y1 receptor in the islets of humans with T2D, which is associated with reduced insulin (B600854) secretion. nih.govresearchgate.net

Preclinical studies using mouse models of T2D have demonstrated the therapeutic potential of Y1 receptor antagonism. nih.govnih.gov In both high-fat diet (HFD)/streptozotocin-induced and genetically obese (db/db) T2D mouse models, treatment with the selective Y1 receptor antagonist BIBO3304 led to improved glycemic control. nih.govresearchgate.net This was attributed to several beneficial effects, including the preservation of functional β-cell mass and improved β-cell function. nih.govnih.gov The antagonist protected β-cells from dysfunction and death under various diabetogenic conditions. researchgate.netulb.ac.be

Beyond the pancreas, Y1 receptor antagonism with BIBO3304 was shown to reduce adiposity and enhance insulin action in skeletal muscle. nih.govnih.gov In vitro experiments on primary human myotubes confirmed that NPY can suppress insulin-stimulated glucose uptake, an effect that was counteracted by the presence of BIBO3304. nih.gov These findings indicate that Y1 receptor antagonism can improve hyperglycemia by enhancing insulin sensitivity both directly at the muscle tissue and indirectly by reducing adiposity. nih.gov

Table 4: Efficacy of the NPY Y1 Antagonist BIBO3304 in T2D Mouse Models

| Mouse Model | Key Findings | Citation |

|---|---|---|

| HFD/STZ-induced T2D | Restored normoglycemia, improved β-cell function, preserved functional β-cell mass. | nih.govnih.gov |

Stress-Induced Endocrine Dysregulation Models (e.g., LH surges)

The NPY system is also involved in the neuroendocrine regulation of the reproductive axis. Research in rats has established the involvement of the Y1 receptor subtype in the regulation of luteinizing hormone (LH) secretion by neuropeptide Y, indicating a role in the hormonal cascades that can be affected by stress.

Efficacy in Animal Models of Cardiovascular Disorders

The role of the Neuropeptide Y (NPY) Y1 receptor in cardiovascular regulation has been extensively investigated using selective antagonists in various animal models. These studies have provided critical insights into the receptor's contribution to blood pressure control and vascular tone modulation under both normal and pathological conditions.

Research in animal models of hypertension has explored the therapeutic potential of NPY Y1 receptor antagonists in blood pressure regulation. In spontaneously hypertensive rats (SHR), a genetic model of hypertension, the selective NPY Y1 receptor antagonist BIBP 3226 did not significantly lower basal blood pressure when administered to conscious animals. nih.gov However, it effectively inhibited the pressor (blood pressure-increasing) response to exogenously administered NPY in pithed SHR, a model where the central nervous system's influence is removed. nih.gov Furthermore, while BIBP 3226 did not affect the blood pressure response to an acute air jet stress, it did slightly inhibit the associated heart rate increase. nih.gov In a different model where hypertension was induced by N(ω)-nitro-l-arginine methyl ester (L-NAME), which causes nitric oxide deficiency, central administration of the Y1 receptor antagonist BIBP3226 in transgenic rats overexpressing NPY completely blocked the blood pressure-lowering effect of NPY upregulation. ahajournals.org This suggests that centrally located Y1 receptors play a significant role in mediating the hypotensive effects of NPY in this specific model of hypertension. ahajournals.org

Another study in conscious SHR found that while the NPY Y1 receptor antagonist BIBP 3226 did not alter resting mean blood pressure or heart rate, it significantly attenuated the increase in heart rate induced by stress. nih.gov It also blocked the cardiovascular effects of exogenously administered NPY. nih.gov These findings collectively suggest that while NPY Y1 receptor antagonists may not be potent antihypertensive agents on their own for reducing basal blood pressure, they can modulate cardiovascular responses to sympathetic activation and stress. nih.govnih.gov

Interactive Data Table: Efficacy of NPY Y1 Receptor Antagonist 1 in Blood Pressure Regulation Models

| Animal Model | Antagonist | Key Findings | Reference |

| Spontaneously Hypertensive Rat (SHR) | BIBP 3226 | Did not reduce basal blood pressure in conscious rats. | nih.gov |

| Pithed SHR | BIBP 3226 | Dose-dependently inhibited the pressor response to exogenous NPY. | nih.gov |

| Conscious SHR (Stress Model) | BIBP 3226 | Slightly inhibited stress-induced tachycardia but not the blood pressure response. | nih.govnih.gov |

| L-NAME Induced Hypertension Rat | BIBP3226 | Centrally administered antagonist blocked the hypotensive effect of NPY upregulation. | ahajournals.org |

The NPY Y1 receptor is a key player in mediating the effects of NPY on vascular tone. nih.gov NPY, often co-released with noradrenaline from sympathetic nerves, causes vasoconstriction, and this action is primarily mediated through the Y1 receptor. nih.gov The development of selective NPY Y1 receptor antagonists has been crucial in elucidating this role. nih.gov

Studies in Sprague-Dawley rats have demonstrated that the Y1 receptor antagonist BIBP3226 can influence basal vascular tone. In male rats, administration of BIBP3226 increased hindlimb vascular conductance, indicating vasodilation. nih.gov Interestingly, this effect was not observed in female rats, suggesting a gender-specific role for the NPY Y1 receptor in regulating peripheral vascular tone under baseline conditions. nih.gov The study also noted a synergistic effect when BIBP3226 was co-administered with an α1-adrenoceptor antagonist in male rats, leading to a greater increase in vascular conductance than either antagonist alone. nih.gov In mice lacking the NPY Y1 receptor, the ability of NPY to potentiate noradrenaline-induced vasoconstriction during stress is abolished, further highlighting the receptor's importance in vascular control, particularly under stressful conditions. nih.gov In vitro studies on vascular smooth muscle cells (VSMCs) from a rat model of pregnancy-induced hypertension showed that NPY stimulated VSMC migration, an effect that was blocked by a Y1 receptor antagonist. plos.org

Interactive Data Table: Efficacy of NPY Y1 Receptor Antagonist 1 in Vascular Tone Modulation Models

| Animal Model | Antagonist | Key Findings | Reference |

| Male Sprague-Dawley Rat | BIBP3226 | Increased basal hindlimb vascular conductance. | nih.gov |

| Female Sprague-Dawley Rat | BIBP3226 | No effect on basal hindlimb vascular conductance. | nih.gov |

| NPY Y1 Receptor Knockout Mouse | N/A (Genetic Model) | Abolished NPY's potentiation of noradrenaline-induced vasoconstriction during stress. | nih.gov |

| Rat VSMCs (in vitro) | Y1 Receptor Antagonist | Blocked NPY-induced migration of vascular smooth muscle cells. | plos.org |

Efficacy in Animal Models of Pain and Inflammation

The NPY system, particularly the Y1 receptor, is deeply implicated in the modulation of pain and inflammation. Preclinical studies using Y1 receptor antagonists have been instrumental in dissecting the complex role of this receptor in nociceptive and inflammatory pathways.

The NPY Y1 receptor is highly expressed in key areas of pain transmission in the spinal cord. nih.gov Animal models of chronic pain have demonstrated that the Y1 receptor is a critical component of the body's endogenous pain control mechanisms. In models of neuropathic pain, such as the partial sciatic nerve ligation model, and inflammatory pain, intrathecal administration of NPY reduces tactile and heat allodynia (pain from a normally non-painful stimulus). nih.gov Crucially, this anti-allodynic effect of NPY is prevented by the potent Y1 receptor antagonist BIBO 3304. nih.govarxiv.org Furthermore, mice genetically deficient in the Y1 receptor exhibit a longer-lasting heat allodynia in a model of inflammatory pain, and the pain-relieving effects of NPY are absent in these mice. nih.gov

Recent research has further refined our understanding, identifying a specific subpopulation of spinal interneurons that co-express the Y1 receptor and gastrin-releasing peptide (Grp) as essential for mediating neuropathic pain. nih.gov Inhibition of these specific neurons with a Y1 agonist reduces neuropathic hypersensitivity. nih.gov This indicates that Y1 receptor antagonists, by blocking the inhibitory tone on these pro-nociceptive neurons, could potentially exacerbate pain states. Indeed, when administered alone, the Y1 antagonist BIBO3304 has been shown to slightly enhance injury-induced allodynia. nih.gov In a model of chronic postsurgical pain, it was found that a combination of a Y1 receptor antagonist (BIBO3304) and a μ-opioid receptor antagonist could unmask a state of latent sensitization, suggesting that endogenous Y1 receptor signaling contributes to keeping chronic pain in remission. oup.com

Interactive Data Table: Efficacy of NPY Y1 Receptor Antagonist 1 in Nociceptive Processing Models

| Animal Model | Antagonist | Key Findings | Reference |

| Rat (Neuropathic & Inflammatory Pain) | BIBO 3304 | Reversed the anti-allodynic effects of NPY. | nih.govarxiv.org |

| Y1 Receptor Knockout Mouse | N/A (Genetic Model) | Exhibited longer-lasting heat allodynia; NPY analgesia was absent. | nih.gov |

| Mouse (Neuropathic Pain) | BIBO 3304 | Unmasked latent sensitization when combined with a µ-opioid antagonist. | oup.com |

| Rat (Inflammatory Pain) | BIBO 3304 | Slightly enhanced injury-induced allodynia when given alone. | nih.gov |